molecular formula C9H6BrF3O B6257060 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 1823096-38-3

1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B6257060
CAS No.: 1823096-38-3
M. Wt: 267.04 g/mol
InChI Key: BFCCPQJVEDUZMF-UHFFFAOYSA-N
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Description

1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H6BrF3O. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one can be synthesized through several methods. One common method involves the bromination of 2-(trifluoromethyl)acetophenone using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products:

    Substitution: Substituted derivatives with various functional groups.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Mechanism of Action

The mechanism of action of 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

  • 2-bromo-1-(trifluoromethyl)phenyl-1-ethanone
  • 1-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-one
  • 2-bromo-2’-(trifluoromethyl)acetophenone

Comparison: 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

1823096-38-3

Molecular Formula

C9H6BrF3O

Molecular Weight

267.04 g/mol

IUPAC Name

1-[5-bromo-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6BrF3O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-4H,1H3

InChI Key

BFCCPQJVEDUZMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)C(F)(F)F

Purity

95

Origin of Product

United States

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